N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine

Ion channel pharmacology Pain research NaV1.7 antagonist

N-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 1060801-95-7) is a substituted pyridine derivative bearing a 5-CF₃ group and an N-methylaminomethyl side chain at the 2-position (molecular formula C₈H₉F₃N₂, MW 190.17 g/mol). The compound is classified as a secondary amine building block and is commercially available at ≥98% purity from multiple suppliers for pharmaceutical R&D and agrochemical intermediate synthesis.

Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
CAS No. 1060801-95-7
Cat. No. B13079510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine
CAS1060801-95-7
Molecular FormulaC8H9F3N2
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESCNCC1=NC=C(C=C1)C(F)(F)F
InChIInChI=1S/C8H9F3N2/c1-12-5-7-3-2-6(4-13-7)8(9,10)11/h2-4,12H,5H2,1H3
InChIKeyYNTYWEZRKYDRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 1060801-95-7): Core Properties and Procurement Relevance


N-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 1060801-95-7) is a substituted pyridine derivative bearing a 5-CF₃ group and an N-methylaminomethyl side chain at the 2-position (molecular formula C₈H₉F₃N₂, MW 190.17 g/mol) . The compound is classified as a secondary amine building block and is commercially available at ≥98% purity from multiple suppliers for pharmaceutical R&D and agrochemical intermediate synthesis . Its computed logP of 2.21 and polar surface area (PSA) of 24.92 Ų position it within favorable physicochemical space for CNS drug discovery applications .

Why N-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)methanamine Cannot Be Replaced by Generic Analogs


Although several 5-(trifluoromethyl)pyridin-2-yl structural analogs exist, simple substitution is not advisable. The N-methyl secondary amine in the target compound (CAS 1060801-95-7) confers a distinct combination of lipophilicity (logP 2.21) and polar surface area (PSA 24.92 Ų) compared to the primary amine analog (5-(trifluoromethyl)pyridin-2-yl)methanamine (logP 1.56–2.26, PSA 38.91 Ų) . Furthermore, the 5-CF₃ substituent markedly differentiates this compound from the des-trifluoromethyl analog N-methyl-1-(pyridin-2-yl)methanamine, which exhibits a higher logP of ~2.80 and distinct basicity (conjugate acid pKa ~8.82) [1]. Critically, the target compound is a characterized chemical entity registered in ChEMBL (CHEMBL2010816) with documented NaV1.7 channel antagonist activity, whereas the primary amine analog lacks published ion channel data [2]. These physicochemical and biological divergences make generic substitution scientifically unsound in any structure-activity optimization campaign.

Quantitative Differentiation Evidence for N-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)methanamine vs. Closest Analogs


State-Dependent NaV1.7 Channel Antagonism: Target Compound vs. In-Class Baseline

The target compound demonstrates measurable antagonist activity at the human NaV1.7 voltage-gated sodium channel. In the partially inactivated state, the IC50 is 240 nM, while in the non-inactivated state the IC50 is 3,000 nM, indicating a ~12.5-fold state-dependent preference for the partially inactivated channel conformation [1]. The closest structural analog, (5-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 164341-39-3), lacks reported NaV1.7 activity data, establishing the target compound as the characterized option for NaV1.7-focused campaigns. For context, optimized NaV1.7 inhibitors in the patent literature (e.g., US8952169, Example 175) achieve IC50 values of 0.7 nM, providing a performance benchmark for further derivatization of the target scaffold [2].

Ion channel pharmacology Pain research NaV1.7 antagonist

Lipophilicity Differentiation: logP Comparison Against the Primary Amine Analog

The target compound exhibits a computed logP of 2.21 . The primary amine analog (5-(trifluoromethyl)pyridin-2-yl)methanamine has reported logP values ranging from 1.56 to 2.26 depending on the computational method , with a trusted vendor value of 1.56. The N-methylation in the target compound thus increases logP by approximately +0.65 units relative to the Chemscene-reported value, enhancing membrane permeability potential while remaining within the CNS-favorable range (logP 1–3).

Physicochemical profiling CNS drug design logP optimization

Polar Surface Area Distinction: Target Compound vs. Primary Amine Analog

The target compound has a computed topological polar surface area (TPSA) of 24.92 Ų . In contrast, the primary amine analog (5-(trifluoromethyl)pyridin-2-yl)methanamine has a TPSA of 38.91 Ų , reflecting the additional hydrogen-bond donor capacity of the primary –NH₂ group. The target compound's lower PSA of 24.92 Ų is below the widely cited threshold of <60–70 Ų for favorable blood-brain barrier penetration, whereas the primary amine analog's PSA of 38.91 Ų, while still within range, represents a 56% higher value.

Drug-likeness Blood-brain barrier penetration PSA optimization

Molecular Weight and Hydrogen Bond Donor Differentiation

The target compound (MW 190.17 g/mol, 1 H-bond donor, 5 H-bond acceptors) adds a single methyl group (+14 Da) relative to the primary amine analog (MW 176.14 g/mol, 2 H-bond donors) [1]. This preserves the fragment-like molecular weight (<250 Da) while reducing hydrogen bond donor count from 2 to 1—a favorable shift for membrane permeability. The des-trifluoromethyl analog N-methyl-1-(pyridin-2-yl)methanamine (MW 122.17 g/mol) is substantially lighter but lacks the metabolic stabilization conferred by the CF₃ group [2].

Fragment-based drug discovery Lead-likeness Molecular property optimization

N-Methyl Substitution Effect on Basicity: Target Compound vs. Des-Trifluoromethyl Analog

While the target compound's experimental pKa is not publicly disclosed, its des-trifluoromethyl congener N-methyl-1-(pyridin-2-yl)methanamine has a reported conjugate acid pKa of 8.82 [1]. The electron-withdrawing 5-CF₃ substituent in the target compound is expected to reduce the basicity of the pyridine ring nitrogen and the amine side chain relative to this value. This modulation of basicity directly impacts salt formation, formulation pH, and potential hERG liability—critical parameters for lead optimization.

Amine basicity pKa optimization Salt formation

Recommended Procurement Scenarios for N-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)methanamine


NaV1.7-Targeted Pain Research: Hit-to-Lead Optimization

The verified NaV1.7 antagonist activity (IC50 = 240 nM, partially inactivated state) positions this compound as a tractable starting point for medicinal chemistry campaigns targeting voltage-gated sodium channels in pain indications [1]. The N-methyl secondary amine provides a synthetic handle for rapid derivatization (e.g., amide coupling, reductive amination, sulfonamide formation) to explore SAR around the amine moiety. The 12.5-fold state-dependent preference suggests the potential to optimize for state-dependent blockers, a desirable profile for pain therapeutics.

CNS Drug Discovery: BBB-Penetrant Fragment and Lead Optimization Programs

With a logP of 2.21 and TPSA of 24.92 Ų, the target compound occupies favorable CNS drug-like property space [1]. The single H-bond donor and five H-bond acceptors, combined with the lipophilicity-enhancing CF₃ group, make this compound a valuable building block for synthesizing CNS-targeted libraries. Procurement is recommended for programs requiring a fragment-sized scaffold with pre-validated CNS-appropriate physicochemical properties.

Kinase Inhibitor Scaffold Elaboration: p70S6K and Related Targets

The (5-(trifluoromethyl)pyridin-2-yl)methanamine scaffold class is established in kinase inhibitor programs, including azaquinazolinecarboxamide derivatives as p70S6K inhibitors . The N-methyl secondary amine in the target compound provides an additional point of diversification not available with the primary amine analog, enabling exploration of N-alkylated or N-acylated derivatives for kinase selectivity profiling.

Agrochemical Intermediate Synthesis: Trifluoromethylpyridine Building Block

2-Aryl-5-trifluoromethylpyridines are documented herbicides and defoliants [2]. The target compound serves as a versatile intermediate for constructing such agrochemical agents via the reactive secondary amine handle. The 5-CF₃ group confers metabolic stability advantageous for crop protection applications, while the N-methylaminomethyl side chain enables conjugation to diverse aryl or heteroaryl pharmacophores.

Quote Request

Request a Quote for N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.